molecular formula C13H17N3O3S B12788935 N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide CAS No. 5446-51-5

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12788935
CAS No.: 5446-51-5
M. Wt: 295.36 g/mol
InChI Key: VRHIMVIIZVAFGF-UHFFFAOYSA-N
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Description

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentylidenehydrazino group attached to a sulfonyl phenyl acetamide backbone, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of sulfonyl chloride with hydrazine hydrate under controlled conditions. The process begins with the preparation of sulfonyl chloride, which is then reacted with hydrazine hydrate at low temperatures (0°C to 5°C) to form the hydrazino derivative. This intermediate is further reacted with cyclopentanone to introduce the cyclopentylidene group, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation. Additionally, the compound’s hydrazino group can interact with reactive oxygen species (ROS), reducing oxidative stress and inflammation .

Comparison with Similar Compounds

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide can be compared with other sulfonamide and acetamide derivatives:

The uniqueness of this compound lies in its cyclopentylidenehydrazino group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

5446-51-5

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N-[4-[(cyclopentylideneamino)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H17N3O3S/c1-10(17)14-11-6-8-13(9-7-11)20(18,19)16-15-12-4-2-3-5-12/h6-9,16H,2-5H2,1H3,(H,14,17)

InChI Key

VRHIMVIIZVAFGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2

Origin of Product

United States

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